Stereochemical Configuration is Directly Responsible for Up to 3,400-Fold Difference in JAK3 Kinase Inhibitory Potency
In the discovery of irreversible JAK3 inhibitors, the hexahydrofuro[3,2-b]furan scaffold was systematically explored. The isomannide-derived configuration (3S,3aR,6S,6aR) is essential for achieving picomolar JAK3 inhibition. The lead compound 12n, built on this exact stereochemistry, exhibited an IC50 of 1.2 nM against JAK3 kinase, whereas earlier analogs with altered stereochemistry or different isohexide cores showed dramatically reduced potency (e.g., compound 8 with a modified scaffold showed an IC50 of 4,114 nM). [1] This represents a ~3,400-fold difference in potency directly attributable to the scaffold's stereochemistry and substitution pattern. The final compound 12n also achieved more than 900-fold selectivity over other JAK family kinases (JAK1, JAK2, Tyk2). [1] The unprotected diamine and other stereoisomers cannot replicate this activity without extensive re-optimization.
| Evidence Dimension | JAK3 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.2 nM (Compound 12n derived from isomannide scaffold with (3S,3aR,6S,6aR) configuration) |
| Comparator Or Baseline | 4,114 nM (Compound 8, a related hexahydrofuro[3,2-b]furan analog with a modified scaffold) |
| Quantified Difference | ~3,400-fold lower potency for comparator |
| Conditions | JAK3 kinase inhibition assay (biochemical); cell-based anti-proliferation assay in BaF3-JAK3M511I and U937 cells. |
Why This Matters
Procurement of the correct stereoisomer directly determines whether a drug discovery program achieves picomolar target engagement or fails with micromolar inhibitors, making stereochemical fidelity a binary go/no-go decision.
- [1] Li S, Si H, Song X, et al. Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant. J Med Chem. 2022;65(15):10674-10690. PMID: 35860875. View Source
